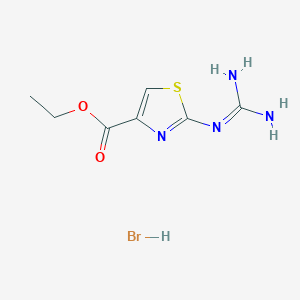

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

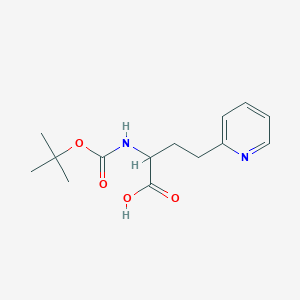

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with the molecular formula C7H11BrN4O2S . It is produced by MATRIX SCIENTIFIC .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H11BrN4O2S . The compound has a mono-isotopic mass of 214.052444 Da .Physical and Chemical Properties Analysis

The melting point of this compound is reported to be between 188 and 190°C .Applications De Recherche Scientifique

Subheading Crystal Structure and Hydrogen Bonding

The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate showcases hydrogen-bonding interactions, vital for molecular stability and potential drug design applications. The molecules associate via N—H⋯N interactions, forming hydrogen-bonded dimers and quartets, crucial for understanding molecular packing and interactions (Lynch & Mcclenaghan, 2004).

Chemical Synthesis Techniques

Subheading Novel Synthesis Methods

Innovative techniques like ultrasonic and thermally mediated nucleophilic displacement were employed to synthesize novel 2-amino-1,3-thiazole-5-carboxylates, showcasing advanced methods in chemical synthesis and potential for creating new compounds for research (Baker & Williams, 2003).

Computational Chemistry and Material Science

Subheading Computational Insight and Material Applications

The synthesis of thiazole-based derivatives and their comprehensive analysis via spectroscopic techniques and DFT calculations offer insights into their molecular structure and potential applications in material science, especially for nonlinear optical (NLO) properties and optoelectronic applications (Haroon et al., 2020).

Corrosion Inhibition

Subheading Industrial Application in Corrosion Inhibition

Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrates corrosion inhibition efficiency, preventing the corrosion of AA6061 alloy in acidic media. Its efficiency and chemisorption on metal surfaces highlight its potential industrial applications in protecting materials against corrosion (Raviprabha & Bhat, 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by This compound As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be better understood .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are not yet fully characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to better understand the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of This compound are currently under investigation. As more research is conducted, the specific effects of this compound at the molecular and cellular levels will become clearer .

Analyse Biochimique

Biochemical Properties

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases involves the formation of a stable enzyme-inhibitor complex, leading to the inhibition of proteolytic activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity. For instance, it can inhibit the activity of kinases by preventing the phosphorylation of target proteins, thereby modulating signal transduction pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for researchers studying the biochemical and cellular effects of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes and potential toxicity. Studies in animal models have shown that this compound can cause dose-dependent effects on various biological processes, including enzyme inhibition, gene expression, and cellular metabolism. High doses of this compound may result in toxic effects, such as liver and kidney damage, highlighting the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics. The metabolic pathways of this compound can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, this compound can bind to specific proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is an important factor in determining its overall biological effects .

Propriétés

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBLLNBLKAGOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=C(N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2598463.png)

![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2598466.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2598478.png)

![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)